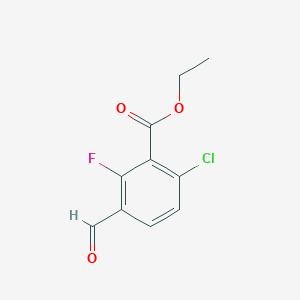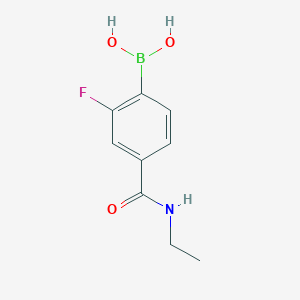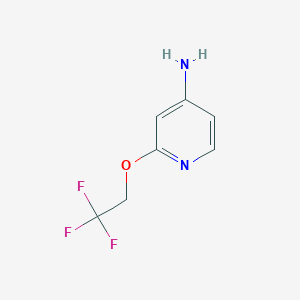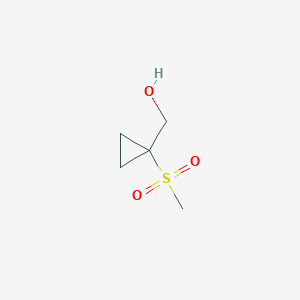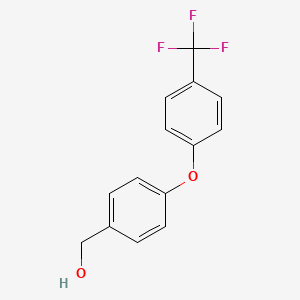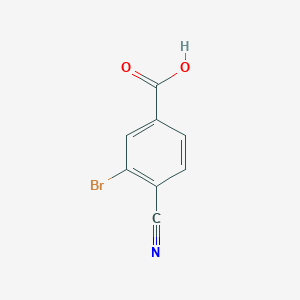
3-ブロモ-4-シアノ安息香酸
概要
説明
3-Bromo-4-cyanobenzoic acid is a chemical compound with the molecular formula C8H4BrNO2 and a molecular weight of 226.03 . It is a yellow to brown solid at room temperature .
Synthesis Analysis
The synthesis of 3-Bromo-4-cyanobenzoic acid involves two stages. In the first stage, ethyl 3-bromo-4-cyanobenzoate reacts with sodium hydroxide, ethanol, and water in tetrahydrofuran for 20 hours. In the second stage, the reaction occurs with hydrogen chloride in tetrahydrofuran, ethanol, and water .Molecular Structure Analysis
The IUPAC name for 3-Bromo-4-cyanobenzoic acid is 3-bromo-4-cyanobenzoic acid. The InChI code is 1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) and the InChI key is WAFUFPLTXVDCNT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Bromo-4-cyanobenzoic acid is a yellow to brown solid at room temperature . It has a molecular weight of 226.03 .科学的研究の応用
有機合成
3-ブロモ-4-シアノ安息香酸: は、有機合成における重要な中間体です。 そのシアノ基は、カルボン酸、エステル、アミドなどのさらに機能的な基への変換の前駆体となり、これらは幅広い有機化合物の合成における基礎となります .
製薬研究
製薬研究において、3-ブロモ-4-シアノ安息香酸は、潜在的な薬効を持つ新規化合物を作り出すために使用されます。 それは、求核置換反応を起こしやすいため、特に小分子薬の合成に役立ちます .
材料科学
この化合物は、特に有機半導体の開発における材料科学で応用されています。 臭素原子は、他の有機分子との架橋を容易にするため、所望の電子特性を持つ材料の生成に不可欠です .
分析化学
3-ブロモ-4-シアノ安息香酸: は、分析化学において標準品または試薬として使用できます。 その独特のスペクトル特性は、分光分析での使用と、さまざまなクロマトグラフィー技術における校正標準品として適しています .
化学合成
この化合物は、ヘテロ環の合成に使用されます。ヘテロ環は、環のメンバーとして少なくとも2つの異なる元素を含む環です。 これらの構造は、多くの医薬品や農薬の構成要素です .
クロマトグラフィー
その独特の化学構造により、3-ブロモ-4-シアノ安息香酸は、複雑な混合物の分離のための誘導体としてクロマトグラフィーで使用できます。 サンプル内の物質の検出と定量を向上させるのに役立ちます .
Safety and Hazards
作用機序
Target of Action
Benzoic acid derivatives, like 3-Bromo-4-cyanobenzoic acid, often target enzymes or receptors in the body, altering their function. The specific target would depend on the exact structure of the compound and the biological system in which it is active .
Mode of Action
The mode of action of such compounds typically involves binding to the target enzyme or receptor, which can either inhibit or enhance the target’s activity .
Biochemical Pathways
Benzoic acid derivatives can be involved in a variety of biochemical pathways, depending on their specific targets. They may affect metabolic pathways, signal transduction pathways, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like 3-Bromo-4-cyanobenzoic acid would depend on factors such as its chemical structure, the route of administration, and the individual’s metabolic processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound like 3-Bromo-4-cyanobenzoic acid .
生化学分析
Biochemical Properties
3-Bromo-4-cyanobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, where it can act as an electrophile. The bromine atom in 3-Bromo-4-cyanobenzoic acid can be replaced by nucleophiles, leading to the formation of new compounds. This compound can also interact with enzymes involved in oxidative stress responses, such as peroxidase and catalase, influencing their activity and stability .
Cellular Effects
3-Bromo-4-cyanobenzoic acid has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that 3-Bromo-4-cyanobenzoic acid can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). This oxidative stress can affect cell viability, proliferation, and apoptosis . Additionally, 3-Bromo-4-cyanobenzoic acid can modulate the activity of antioxidant enzymes, further impacting cellular redox balance.
Molecular Mechanism
The molecular mechanism of 3-Bromo-4-cyanobenzoic acid involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, 3-Bromo-4-cyanobenzoic acid can inhibit the activity of cytochrome oxidase, a key enzyme in the electron transport chain, by binding to its active site . This inhibition can disrupt cellular respiration and energy production. Additionally, 3-Bromo-4-cyanobenzoic acid can influence gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-cyanobenzoic acid can change over time due to its stability and degradation. This compound is relatively stable under normal storage conditions but can degrade when exposed to light, heat, or moisture . Long-term exposure to 3-Bromo-4-cyanobenzoic acid in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress and alterations in cellular function. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 3-Bromo-4-cyanobenzoic acid can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, 3-Bromo-4-cyanobenzoic acid can induce toxic effects, including oxidative damage, inflammation, and organ dysfunction . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological responses. It is crucial to determine the appropriate dosage range for experimental studies to avoid adverse effects.
Metabolic Pathways
3-Bromo-4-cyanobenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 oxidases play a key role in the metabolism of 3-Bromo-4-cyanobenzoic acid, converting it into more water-soluble metabolites for excretion. These metabolic pathways can influence the compound’s bioavailability and toxicity.
Transport and Distribution
The transport and distribution of 3-Bromo-4-cyanobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 3-Bromo-4-cyanobenzoic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
3-Bromo-4-cyanobenzoic acid can localize to specific subcellular compartments, affecting its activity and function. This compound can be targeted to organelles such as mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Post-translational modifications, such as phosphorylation or ubiquitination, can also regulate the subcellular localization of 3-Bromo-4-cyanobenzoic acid, directing it to specific compartments for its biochemical actions.
特性
IUPAC Name |
3-bromo-4-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFUFPLTXVDCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



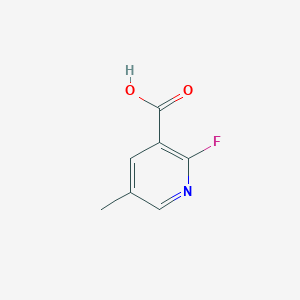
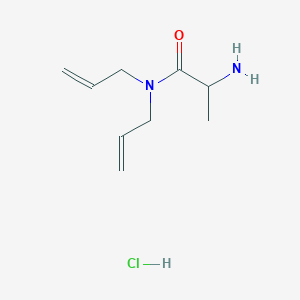

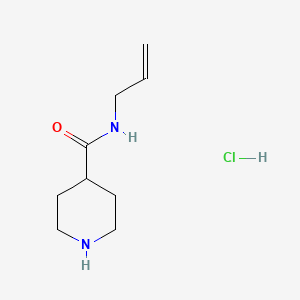
![[4-(tert-Butyl-dimethyl-silanyloxy)-1-hydroxymethyl-cyclohexyl]-methanol](/img/structure/B1442091.png)
